An In-Depth Technical Guide to the Physicochemical Properties of Beta-Aspartyl-Histidine (β-Asp-His)
An In-Depth Technical Guide to the Physicochemical Properties of Beta-Aspartyl-Histidine (β-Asp-His)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and histidine. Unlike its α-isomer, where the peptide bond is formed with the α-carboxyl group of aspartic acid, in β-Asp-His, the peptide linkage involves the β-carboxyl group. This structural difference can significantly influence its physicochemical properties, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of β-Asp-His, detailed experimental protocols for their determination, and an exploration of its potential biological significance.
Physicochemical Properties
The physicochemical properties of β-Asp-His are fundamental to understanding its behavior in biological systems, including its solubility, stability, and interaction with molecular targets. While experimental data for β-Asp-His is limited, a combination of predicted values and comparative data from related compounds provides a detailed profile.
Data Presentation
| Property | Value | Source/Method | Notes |
| Molecular Formula | C₁₀H₁₄N₄O₅ | --- | [1] |
| Molecular Weight | 270.24 g/mol | --- | [1] |
| Isoelectric Point (pI) | Predicted: ~5.3 | Sequence-based prediction | Experimental values for α- and β-aspartyl-histidine are reported to be nearly identical[2][3]. The predicted value is based on the pKa values of the ionizable groups. |
| pKa Values | pK₁ (α-COOH of His): ~2.86 pK₂ (β-COOH of Asp): ~3.9 pK₃ (imidazole of His): ~6.0 pK₄ (α-NH₃⁺ of Asp): ~8.53 | Predicted (ChemAxon)[4] | These are predicted values for the α-isomer, which are expected to be similar but not identical for the β-isomer due to the different peptide linkage. |
| Solubility | Predicted Water Solubility: 5.84 g/L | ALOGPS Prediction[4] | Solubility is pH-dependent. Generally soluble in aqueous solutions, but solubility can be enhanced by adjusting the pH away from the isoelectric point. |
| Stability | Susceptible to hydrolysis by isoaspartyl dipeptidases.[5][6][7] May undergo spontaneous degradation, with the rate influenced by adjacent residues like histidine.[1] | Enzymatic and Chemical Degradation | The β-peptide bond is generally more resistant to cleavage by standard proteases compared to α-peptide bonds, but specific enzymes exist for its hydrolysis. |
| LogP | Predicted: -3.2 to -6.8 | ALOGPS & ChemAxon Predictions[4] | The negative LogP value indicates high hydrophilicity. |
Experimental Protocols
Accurate determination of the physicochemical properties of β-Asp-His requires specific experimental methodologies. The following sections detail the protocols for key experiments.
Determination of pKa and Isoelectric Point (pI)
1. Potentiometric Titration
This is a classic and accurate method to determine the pKa values of ionizable groups.
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Principle: The dipeptide is dissolved in a solution of known ionic strength, and the pH is monitored as a strong acid or base is incrementally added. The pKa values correspond to the pH at the midpoints of the buffering regions, and the pI can be calculated from these values.
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Protocol:
-
Prepare a 1-5 mM solution of β-Asp-His in deionized water or a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Acidify the peptide solution to a starting pH of ~1.5-2.0 with a standardized strong acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
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Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa values are determined from the inflection points of the first derivative of the titration curve or the midpoints of the plateaus on the titration curve itself.
-
The isoelectric point (pI) is calculated by averaging the pKa values of the two groups that bracket the neutral species. For β-Asp-His, this would be: pI = (pK₂ + pK₃) / 2.
-
2. NMR Spectroscopy
NMR spectroscopy can be used to determine site-specific pKa values by monitoring the chemical shifts of nuclei adjacent to the titratable groups as a function of pH.[8][9]
-
Principle: The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation of a nearby functional group.
-
Protocol:
-
Prepare a series of β-Asp-His samples (typically 1-5 mM) in D₂O or a mixed H₂O/D₂O solvent across a wide pH range (e.g., pH 2 to 11).
-
Acquire one- or two-dimensional NMR spectra (e.g., ¹H, ¹³C, or ¹H-¹³C HSQC) for each sample.
-
Identify the resonances corresponding to the protons or carbons near the ionizable groups (e.g., Cβ and Cγ of aspartate; C2-H and C4-H of the histidine imidazole ring).
-
Plot the chemical shift of these specific nuclei as a function of pH.
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Fit the resulting titration curve to the Henderson-Hasselbalch equation to extract the pKa value for each ionizable group.
-
Solubility Assay
-
Principle: The solubility of a peptide is determined by finding the maximum concentration that can be dissolved in a given solvent under specific conditions (e.g., pH, temperature).
-
Protocol:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Add a small, known amount of lyophilized β-Asp-His to a fixed volume of each buffer.
-
Vortex or sonicate the samples to aid dissolution.
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If the peptide dissolves completely, add more peptide in small increments until a saturated solution with visible precipitate is formed.
-
Equilibrate the saturated solutions for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved peptide.
-
Carefully remove the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectroscopy (at a wavelength where the peptide absorbs, e.g., ~214 nm) or reversed-phase high-performance liquid chromatography (RP-HPLC) with a standard curve.
-
Stability Assessment using RP-HPLC
-
Principle: A stability-indicating RP-HPLC method can separate the intact peptide from its degradation products. The decrease in the peak area of the intact peptide over time under various stress conditions is used to determine its stability.
-
Protocol:
-
Method Development: Develop an RP-HPLC method using a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The method should be able to resolve the β-Asp-His peak from potential degradation products.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate a solution of β-Asp-His in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature.
-
Oxidative Degradation: Treat the peptide solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 50°C, 70°C).
-
Photostability: Expose the peptide solution to UV light.
-
-
Sample Analysis: At various time points, inject samples from the stress conditions into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the intact β-Asp-His peak over time. The rate of degradation can be determined by plotting the percentage of remaining peptide against time.
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Biological Significance and Signaling Pathways
While the specific biological roles of β-Asp-His are not as well-characterized as those of its α-isomer or other dipeptides like carnosine (β-alanyl-L-histidine), its structure suggests potential involvement in several biological processes.
Enzymatic Synthesis and Degradation
The biosynthesis of β-Asp-His is not definitively established. However, drawing parallels with the synthesis of carnosine, it is plausible that an ATP-grasp domain-containing enzyme, similar to carnosine synthase, could catalyze the formation of the peptide bond between β-aspartate and histidine.[9][10] Carnosine synthase itself ligates β-alanine and L-histidine.[10] Further research is needed to determine if carnosine synthase or a related enzyme exhibits substrate specificity for β-aspartate.
Conversely, the degradation of β-Asp-His is more clearly understood. An enzyme known as isoaspartyl dipeptidase (IAD) , found in organisms like E. coli, specifically catalyzes the hydrolysis of dipeptides containing a β-aspartyl linkage.[5][6][7] This suggests a biological mechanism for clearing β-aspartyl dipeptides that may form, for instance, from the non-enzymatic rearrangement of asparaginyl residues in proteins followed by proteolysis.
Proposed enzymatic synthesis and degradation pathway of Beta-Asp-His.
Potential Signaling Roles
Histidine-containing dipeptides, such as carnosine, are known to have multiple physiological roles, including antioxidant activity, pH buffering, and metal ion chelation.[11] Given its structural similarity, β-Asp-His may possess similar properties. The presence of the imidazole ring of histidine allows for proton buffering near physiological pH, and the free carboxyl and amino groups can participate in metal ion coordination. Further research is warranted to explore these potential functions.
Experimental and Logical Workflows
Workflow for Physicochemical Characterization
The systematic characterization of β-Asp-His involves a logical flow of experiments to build a comprehensive profile of its properties.
Workflow for the physicochemical characterization of Beta-Asp-His.
Conclusion
Beta-Aspartyl-Histidine presents an interesting subject for research due to its unique β-peptide linkage, which imparts distinct properties compared to its more common α-isomer. While a complete experimental dataset for its physicochemical properties is still emerging, predictive methods and comparative analysis with related compounds provide valuable insights. The established protocols for determining pKa, pI, solubility, and stability offer a clear path for further experimental characterization. The existence of specific enzymes for the degradation of β-aspartyl dipeptides points to a recognized biological role, likely in the clearance of non-standard peptide structures. Future research into the potential biosynthesis and specific physiological functions of β-Asp-His will be crucial in fully elucidating its significance in biological systems and its potential applications in drug development.
References
- 1. [PDF] Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. | Semantic Scholar [semanticscholar.org]
- 2. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Mechanism of the reaction catalyzed by isoaspartyl dipeptidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. case.edu [case.edu]
- 9. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
